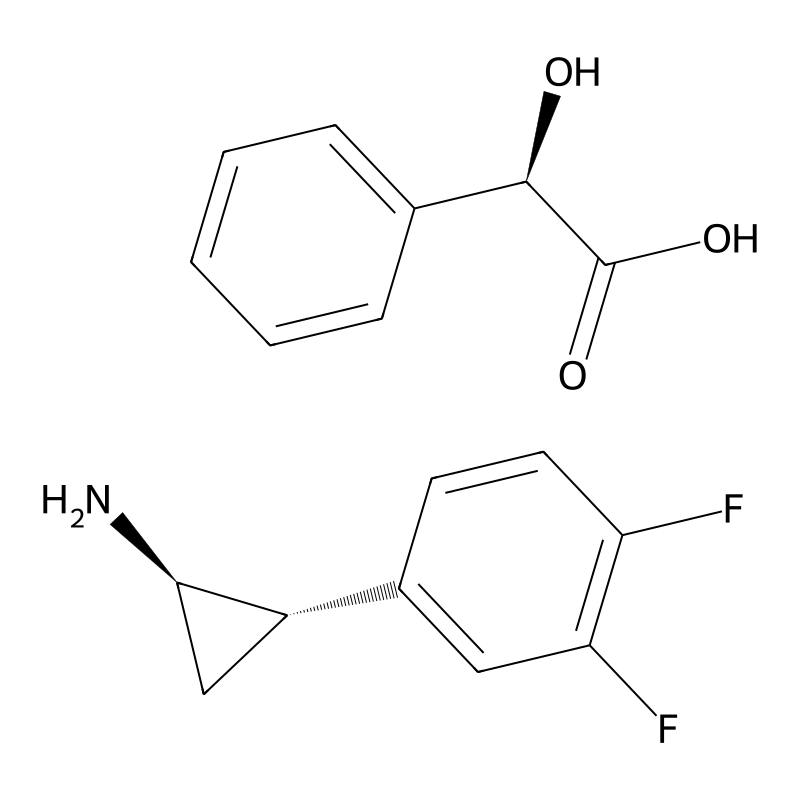(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate is a compound characterized by its unique stereochemistry and functional groups. It features a cyclopropanamine structure with a difluorophenyl substituent and a hydroxy-phenylacetate moiety. This configuration may contribute to its biological activity, making it a subject of interest in medicinal chemistry.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate, also known as ticagrelor, is a medication currently used to prevent blood clots in patients with a history of heart attack or stroke []. However, research suggests it may have broader applications in the scientific field.
Potential Anti-Cancer Properties
Studies have explored the anti-cancer properties of ticagrelor. In vitro and in vivo research suggests it may inhibit tumor cell proliferation and migration in certain cancers, including gastric cancer []. Further research is needed to determine the effectiveness of ticagrelor in human cancer treatment.
- Nucleophilic substitutions: The amine group can act as a nucleophile, engaging in reactions with electrophiles.
- Acid-base reactions: The hydroxy group allows for proton transfer, influencing solubility and reactivity.
- Formation of derivatives: The difluorophenyl group may undergo electrophilic aromatic substitution reactions.
These reactions are essential for understanding the compound's reactivity and potential modifications for enhancing biological activity.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate exhibits notable biological activities. Studies suggest that compounds with similar structures often show interactions with various biological targets, including:
- Receptor binding: Potential affinity for neurotransmitter receptors, which can influence neurological pathways.
- Antitumor activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
- Antidepressant effects: Similar compounds are investigated for their roles in modulating mood disorders.
The biological activity spectrum can be predicted using computational methods like quantitative structure-activity relationship (QSAR) modeling, which correlates structural features with biological effects .
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate typically involves several steps:
- Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using suitable reagents.
- Substitution of the difluorophenyl group: Electrophilic aromatic substitution methods may be employed to introduce the difluorophenyl moiety.
- Hydroxylation: The hydroxy group can be added via oxidation of an appropriate precursor or through direct hydroxylation methods.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and application.
The compound has potential applications in various fields, including:
- Pharmaceutical development: As a lead compound for designing new drugs targeting neurological disorders or cancer.
- Chemical biology: Used as a tool to study specific biological pathways due to its unique structure.
- Material science: Investigated for its properties in developing new materials with specific functionalities.
Interaction studies focus on how (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate interacts with biological macromolecules such as proteins and nucleic acids. Techniques include:
- Molecular docking: To predict binding affinities to target receptors.
- In vitro assays: To evaluate the compound's effects on cell lines and its mechanism of action.
- High-throughput screening: To assess its activity against various biological targets.
These studies provide insights into the compound's pharmacodynamics and potential therapeutic uses.
Several compounds share structural similarities with (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)cyclopropanamine | Similar cyclopropane core | Lacks hydroxy group |
| 1-(3,4-Dichlorophenyl)cyclopropanamine | Chlorine substituents instead of fluorine | Different halogen properties |
| 2-(3-Methoxyphenyl)cyclopropanamine | Methoxy instead of difluoro | Alters electronic properties |
These compounds highlight the uniqueness of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate due to its specific fluorine substitutions and hydroxyl functionality, which may influence its biological activity differently compared to others.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 9 of 11 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








